molecular formula C21H17N3O2S2 B6506000 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2-phenyl-1,3-thiazole-4-carboxylate CAS No. 1396860-35-7

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B6506000
CAS No.: 1396860-35-7
M. Wt: 407.5 g/mol
InChI Key: SENJFURRAYGLQI-UHFFFAOYSA-N
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Description

The compound 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic hybrid featuring:

  • An azetidine (4-membered saturated ring) at position 3, introducing conformational rigidity.
  • A 2-phenyl-1,3-thiazole-4-carboxylate ester, providing a polar group for solubility modulation and bioactivity.

Properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-phenyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-13-6-5-9-17-18(13)23-21(28-17)24-10-15(11-24)26-20(25)16-12-27-19(22-16)14-7-3-2-4-8-14/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENJFURRAYGLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structural Features of Analogues

Compound Name (or ID) Core Structure Key Substituents
Target Compound Benzothiazole + Azetidine + Thiazole-4-carboxylate 4-Methyl (benzothiazole), 2-phenyl (thiazole)
3c () Thiazole-5-yl + Pyrrolidone + Carboxylic acid Phenyl (thiazole), Carboxyethyl-anilino (substituent)
4a () Thiazole-5-yl + Methyl ester 2-Aminothiazole, Methyl ester
9a–e () Thiazole-5-yl + Triazole + Benzimidazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl)
Lead Molecule () Thiazole-2-amine + Oxadiazole 5-Substituted oxadiazole, 4-phenylthiazole
Ethyl ester () Thiazole-5-carboxylate Cyclopropylmethyl, 4-methyl substituents

Key Observations :

  • The target compound uniquely combines benzothiazole and azetidine , whereas analogues in –3 prioritize thiazole-triazole or thiazole-benzimidazole scaffolds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Inferred) 3c () 9c () Ethyl Ester ()
Molecular Weight ~465 g/mol 479.5 g/mol 560.6 g/mol 239.3 g/mol
Solubility Moderate (ester group) Low (carboxylic acid) Low (bulky substituents) High (methyl ester)
LogP (Lipophilicity) ~3.5 (aryl groups) ~2.8 ~4.1 ~2.0
Melting Point Not reported 215–217°C 192–194°C Not reported

Analysis :

  • The thiazole-4-carboxylate in the target compound may improve solubility compared to carboxylic acid derivatives (e.g., 3c) .
  • Bulky substituents in 9c (e.g., 4-bromophenyl) increase molecular weight and logP, reducing aqueous solubility compared to the target .
  • The azetidine ring’s smaller size likely reduces steric hindrance, enhancing bioavailability relative to pyrrolidone-containing analogues .

Table 3: Reported Bioactivities of Analogues

Compound Bioactivity (Evidence Source) Hypothesized Target Activity
3c, 4a () Not explicitly reported Anticancer (thiazole-carboxylic acid motifs)
9a–e () Docking studies (α-glucosidase) Enzyme inhibition (aryl-thiazole interactions)
Lead Molecule () Anticancer (oxadiazole-thiazole) DNA intercalation or kinase inhibition

Discussion :

  • The target compound’s benzothiazole moiety is associated with anticancer and antimicrobial activities in literature, though direct evidence is lacking .
  • The oxadiazole-thiazole hybrids in demonstrate anticancer activity, implying that the target’s thiazole ester may also exhibit cytotoxicity .

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